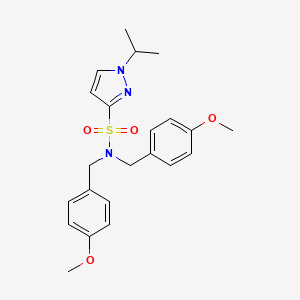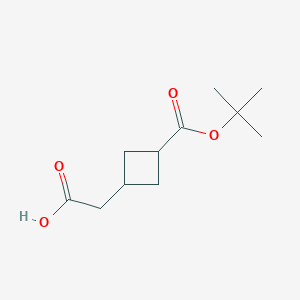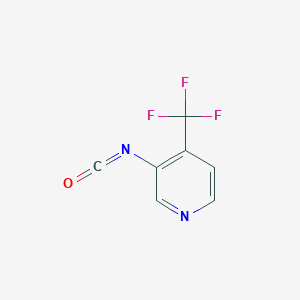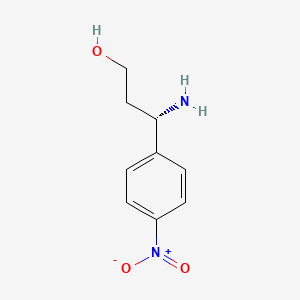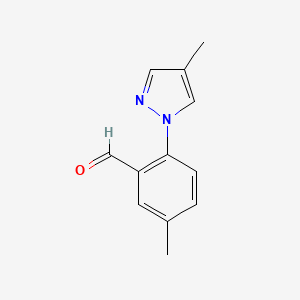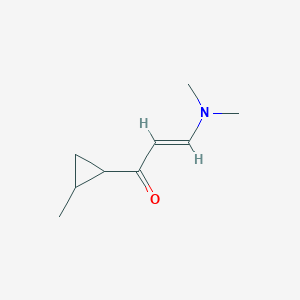
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group, a methylcyclopropyl group, and a prop-2-en-1-one moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one typically involves the reaction of dimethylamine with a suitable precursor that contains the 2-methylcyclopropyl and prop-2-en-1-one groups. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and may require catalysts to facilitate the reaction. The specific synthetic route can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s effects are mediated through pathways that depend on its chemical structure and the nature of the target molecules
類似化合物との比較
Similar Compounds
- 3-(Dimethylamino)-1-(cyclopropyl)prop-2-en-1-one
- 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-ol
- 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-amine
Uniqueness
Compared to similar compounds, 3-(Dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one is unique due to the presence of both the dimethylamino and 2-methylcyclopropyl groups, which confer distinct chemical properties and reactivity
特性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC名 |
(E)-3-(dimethylamino)-1-(2-methylcyclopropyl)prop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7-6-8(7)9(11)4-5-10(2)3/h4-5,7-8H,6H2,1-3H3/b5-4+ |
InChIキー |
UDIMZEPEDZDOAB-SNAWJCMRSA-N |
異性体SMILES |
CC1CC1C(=O)/C=C/N(C)C |
正規SMILES |
CC1CC1C(=O)C=CN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


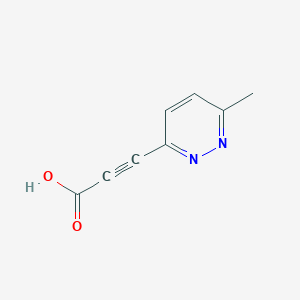
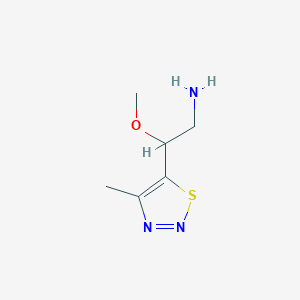

![6,6-Dimethyl-5-oxa-7-azaspiro[2.5]octane](/img/structure/B13320031.png)
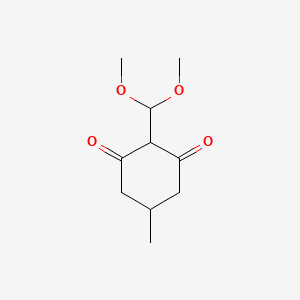
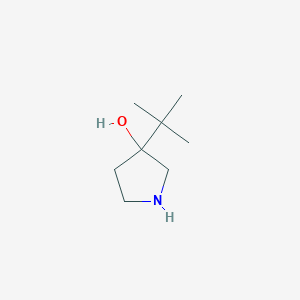
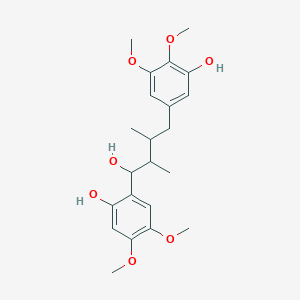
![N-[1-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B13320044.png)
